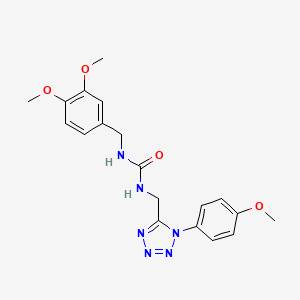

1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea” contains several functional groups. It has a urea group (-NH-CO-NH-), a tetrazole group (a five-membered ring containing four nitrogen atoms), and three methoxy groups (-OCH3) attached to benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The methoxy groups are electron-donating, which could influence the reactivity of the benzene rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzene rings could undergo electrophilic aromatic substitution reactions, while the urea and tetrazole groups could participate in various other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like urea and methoxy could increase its solubility in polar solvents .Scientific Research Applications

Reactions and Chemical Properties

- Reactions with Isocyanates and Aminotetrazole : Treatment of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole resulted in the formation of various urea derivatives through kinetic and thermodynamic processes. These reactions highlight the chemical versatility and reactivity of compounds related to the one , underlining their potential utility in synthesizing novel heterocyclic compounds (Peet, 1987).

Photodynamic Therapy Applications

- Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine derivatives, substituted with new benzenesulfonamide groups containing Schiff base, demonstrating high singlet oxygen quantum yield. Such derivatives are crucial for Type II photosensitizers in photodynamic therapy, potentially offering a new avenue for cancer treatment (Pişkin et al., 2020).

Material Science and Chemical Synthesis

- Synthesis of Cyclic Dipeptidyl Ureas : The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, was achieved via Ugi reactions, showcasing the potential of related urea compounds in creating novel peptidic materials with specific chemical properties (Sañudo et al., 2006).

Potential in Nonlinear Optical Applications

- HOMO-LUMO Analyses : An investigation into the molecular structure, vibrational spectra, and HOMO-LUMO analyses of a related compound demonstrated its significant potential in nonlinear optical applications due to a high first hyperpolarizability. This suggests that urea derivatives could be explored for their optical properties, contributing to advancements in material science (Al-Abdullah et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4/c1-27-15-7-5-14(6-8-15)25-18(22-23-24-25)12-21-19(26)20-11-13-4-9-16(28-2)17(10-13)29-3/h4-10H,11-12H2,1-3H3,(H2,20,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSAGHCTQNXTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxybenzyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)

![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2576914.png)

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)